Cas no 1236275-93-6 (2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

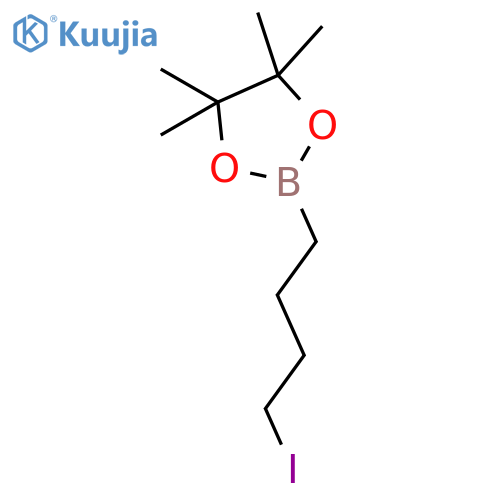

1236275-93-6 structure

商品名:2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetramethyl-

- 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- SCHEMBL895071

- 1236275-93-6

- JSNVPKWJELUHJD-UHFFFAOYSA-N

- CS-M2858

- CS-13398

- AKOS028113561

- 2-(4-iodobutyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- DB-098159

- 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

- インチ: InChI=1S/C10H20BIO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-8H2,1-4H3

- InChIKey: JSNVPKWJELUHJD-UHFFFAOYSA-N

- ほほえんだ: CC1(C)C(C)(C)OB(CCCCI)O1

計算された属性

- せいみつぶんしりょう: 310.06011g/mol

- どういたいしつりょう: 310.06011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM430562-100mg |

1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetraMethyl- |

1236275-93-6 | 95%+ | 100mg |

$136 | 2022-09-03 | |

| Chemenu | CM430562-250mg |

1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetraMethyl- |

1236275-93-6 | 95%+ | 250mg |

$262 | 2022-09-03 | |

| ChemScence | CS-M2858-100mg |

1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetramethyl- |

1236275-93-6 | 100mg |

$124.0 | 2022-04-28 | ||

| TRC | D485298-50mg |

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1236275-93-6 | 50mg |

$ 160.00 | 2022-06-05 | ||

| Key Organics Ltd | CS-13398-1G |

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1236275-93-6 | >97% | 1g |

£740.00 | 2025-02-08 | |

| A2B Chem LLC | AE35473-1g |

1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetraMethyl- |

1236275-93-6 | 95% | 1g |

$309.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSK308-250mg |

2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1236275-93-6 | 95% | 250mg |

¥1524.0 | 2024-04-25 | |

| Ambeed | A877351-100mg |

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1236275-93-6 | 97% | 100mg |

$119.0 | 2024-04-25 | |

| Ambeed | A877351-5g |

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1236275-93-6 | 97% | 5g |

$1221.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSK308-100mg |

2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1236275-93-6 | 95% | 100mg |

¥792.0 | 2024-04-25 |

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

1236275-93-6 (2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1236275-93-6)2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

清らかである:99%/99%/99%/99%

はかる:250mg/1g/5g/10g

価格 ($):178.0/364.0/1099.0/1958.0